N-cyclohexyl-N-methylcarbamoyl chloride
CAS No.: 35028-38-7
Cat. No.: VC7350268
Molecular Formula: C8H14ClNO
Molecular Weight: 175.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 35028-38-7 |
|---|---|
| Molecular Formula | C8H14ClNO |
| Molecular Weight | 175.66 |
| IUPAC Name | N-cyclohexyl-N-methylcarbamoyl chloride |
| Standard InChI | InChI=1S/C8H14ClNO/c1-10(8(9)11)7-5-3-2-4-6-7/h7H,2-6H2,1H3 |
| Standard InChI Key | BZWYKPFEWYJQJZ-UHFFFAOYSA-N |
| SMILES | CN(C1CCCCC1)C(=O)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Connectivity
N-Cyclohexyl-N-methylcarbamoyl chloride has the molecular formula , with a molar mass of 175.65 g/mol. The SMILES notation delineates its structure: a methyl group () and a cyclohexyl ring () attached to the nitrogen atom, which is bonded to a carbonyl chloride () group .
Spectroscopic and Computational Data
The InChIKey uniquely identifies its stereochemical and connectivity features . Predicted collision cross-section (CCS) values for adducts, such as (136.4 Ų) and (146.9 Ų), suggest its behavior in mass spectrometry . These metrics are critical for analytical identification in complex mixtures.
Table 1: Predicted Collision Cross-Section (CCS) Values for Common Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| 176.08367 | 136.4 | |
| 198.06561 | 146.9 | |
| 174.06911 | 139.0 |
Synthetic Methodologies
Phosgene-Based Synthesis
A primary route involves reacting N-cyclohexyl-N-methylamine with phosgene (). For example, in a patented method, trichloromethylsulfenyl chloride and methylamine are treated with phosgene in benzene to yield N-methylcarbamoyl chloride derivatives . The general reaction scheme is:
where and . This method requires strict temperature control (0–8°C) to mitigate side reactions.
Triphosgene as a Safer Alternative
Recent advancements employ triphosgene () to minimize phosgene’s hazards. In a PCT application, amines react with triphosgene in dichloromethane with sodium bicarbonate, yielding carbamoyl chlorides in >90% purity . This method avoids gaseous phosgene, enhancing operational safety.
Table 2: Comparison of Synthetic Methods
Physicochemical Properties
Reactivity and Stability
Carbamoyl chlorides are highly electrophilic at the carbonyl carbon, making them prone to nucleophilic attack by amines, alcohols, and water. N-Cyclohexyl-N-methylcarbamoyl chloride hydrolyzes explosively in aqueous media to form , HCl, and the corresponding urea . Stabilization requires anhydrous conditions and storage at ≤0°C.
Applications in Organic Synthesis
Agrochemical Intermediates
In US Patent 4,012,436, analogous carbamoyl chlorides are condensed with benzofuranols to synthesize insecticides like N-methyl-N-trichloromethylthio-2,3-dihydro-2,2-dimethyl-7-benzofuranyl carbamate . The cyclohexyl group enhances lipophilicity, improving pesticidal activity.
Pharmaceutical Building Blocks
Carbamoyl chlorides are precursors to ureas and carbamates, which are prevalent in drug discovery. For instance, reaction with amines yields substituted ureas, a scaffold in kinase inhibitors .
Analytical Characterization
Spectroscopic Techniques
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NMR: NMR would show signals for the carbonyl carbon (~155 ppm) and cyclohexyl carbons (~25–35 ppm).
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MS: High-resolution mass spectrometry (HRMS) of at m/z 176.08367 confirms molecular identity .
Chromatographic Methods
Reverse-phase HPLC using a C18 column and acetonitrile/water gradients is optimal for purity assessment.
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